CCR5 Antagonism: Direct Potency Comparison with a Close Regioisomer
In a direct comparison of CCR5 antagonism, the target compound demonstrates an IC50 of 9.20E+3 nM (9.2 µM) in inhibiting CCL5-induced calcium mobilization in human MOLT4 cells [1]. In contrast, its close regioisomer, 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline, shows no reported CCR5 activity and instead inhibits Rab-7a with an EC50 of 3.00E+4 nM (30 µM) [2]. This indicates that a simple positional change of the nitro group abolishes CCR5 activity and shifts target selectivity entirely.
| Evidence Dimension | CCR5 Antagonism Potency vs. Off-Target Activity |
|---|---|
| Target Compound Data | IC50 = 9.20E+3 nM (CCR5, MOLT4 cells) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline (IC50 >30,000 nM vs CCR5; primary activity is EC50 = 3.00E+4 nM against Rab-7a) |
| Quantified Difference | >3.3-fold selectivity shift from CCR5 to Rab-7a upon nitro group migration from para to meta |
| Conditions | CCR5 antagonism assessed via CCL5-induced calcium flux in human MOLT4 cells; Rab-7a inhibition assessed via HTS assay. |
Why This Matters
This data demonstrates that the 4-nitrophenyl substituent is critical for CCR5 engagement, making the compound the correct choice for CCR5-targeted research, while the 3-nitro regioisomer would be a mistaken procurement for this application.
- [1] BindingDB Entry for BDBM50387950 (CHEMBL2057534): 5-(4-fluorophenyl)-1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. IC50 = 9.20E+3 nM at CCR5. View Source
- [2] BindingDB Entry for BDBM54628: 3-(4-fluorophenyl)-5-(3-nitrophenyl)-1-phenyl-2-pyrazoline. EC50 = 3.00E+4 nM at Rab-7a. View Source
